
3-Bromo-2-coumaranone
Overview
Description
3-Bromo-2-coumaranone (CAS: 115035-43-3) is a brominated derivative of 2-coumaranone (benzofuran-3-one), a bicyclic aromatic compound with a ketone group at position 2 of the benzofuran scaffold . The bromine substitution at position 3 introduces distinct electronic and steric effects, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its molecular formula is inferred as C₈H₅BrO₂, with a molecular weight of 213.03 g/mol. The compound is commercially available as a racemic mixture (95% purity) and is classified as a specialty chemical with moderate demand (annual sales: ~92 bottles) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nocistatin (bovine) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) and scavengers to remove protecting groups .
Industrial Production Methods: Industrial production of nocistatin (bovine) involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain it in a stable, powdered form. The production process must adhere to stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Nocistatin (bovine) primarily undergoes hydrolysis and proteolysis. It can be cleaved by specific proteases to yield smaller peptide fragments, which may have distinct biological activities .
Common Reagents and Conditions:
Hydrolysis: Typically carried out under acidic or basic conditions.
Proteolysis: Enzymatic cleavage using proteases like trypsin or chymotrypsin.
Major Products: The major products formed from the hydrolysis and proteolysis of nocistatin (bovine) are smaller peptide fragments, which can modulate the activity of acid-sensing ion channels (ASICs) and other molecular targets .
Scientific Research Applications
Nocistatin (bovine) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and proteolysis.
Biology: Investigated for its role in modulating pain perception and its interactions with nociceptin.
Medicine: Explored as a potential therapeutic agent for pain management due to its ability to block nociceptin-induced hyperalgesia and allodynia.
Industry: Utilized in the development of new analgesic drugs and as a research tool in neuropharmacology
Mechanism of Action
Nocistatin (bovine) exerts its effects by antagonizing the actions of nociceptin. It binds to a distinct receptor from nociceptin, thereby blocking nociceptin-induced activation of acid-sensing ion channels (ASICs). This results in the inhibition of nociceptin-induced allodynia and hyperalgesia. The exact molecular targets and pathways involved in nocistatin’s action are still under investigation, but it is known to modulate the activity of ASICs and other ion channels involved in pain perception .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 6-Bromo-2-coumaranone Derivatives
- Molecular Formula : C₁₀H₉BrO₃
- Key Data :
- Comparison: Bromine at position 6 (vs. 3 in 3-Bromo-2-coumaranone) alters electronic distribution, affecting reactivity. The para-substitution relative to the ketone reduces steric hindrance compared to meta-substitution in this compound. Synthetic routes involve dihydropyran and camphorsulfonic acid, highlighting similarities in methodology for brominated coumaranones .
Functional Group Variants: 3-Bromoacetylcoumarin (CAS: 29310-88-1)
- Molecular Formula : C₁₁H₇BrO₃
- Key Data :
- Comparison: The bromoacetyl group at position 3 introduces a reactive ketone, enabling nucleophilic substitutions. In contrast, this compound lacks this acetyl group, limiting its utility in certain coupling reactions. Both compounds serve as intermediates in drug discovery, but 3-Bromoacetylcoumarin’s extended conjugation may enhance fluorescence properties .
Halogenated Pyridine Derivatives
Example Compound: 3-Bromo-2-cyanopyridine (CAS: 55758-02-6)
- Molecular Formula : C₆H₃BrN₂
- Key Data: Annual sales: 182 bottles; higher commercial demand than this compound .
- Comparison: Pyridine-based analogs exhibit greater solubility in polar solvents due to the nitrogen heteroatom. Unlike this compound, these derivatives are less sterically constrained, favoring electrophilic aromatic substitution at positions ortho to the bromine.
Data Table: Key Properties of Brominated Coumaranones and Analogs
Research Findings and Reactivity Insights
- Electronic Effects: Bromine at position 3 in this compound deactivates the aromatic ring, directing further substitutions to positions 5 and 7 (meta to bromine). In contrast, 6-bromo isomers allow electrophilic attacks at position 4 .
- Synthetic Utility: this compound’s ketone group enables reductions to dihydrobenzofurans, while its bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .
Biological Activity
3-Bromo-2-coumaranone is a halogenated derivative of coumaranone, a compound known for its diverse biological activities. The introduction of bromine enhances its chemical properties, making it a subject of interest in medicinal chemistry and synthetic organic chemistry. This article explores the biological activities associated with this compound, including its anticancer potential, mechanisms of action, and applications in drug development.
This compound has the molecular formula C9H7BrO2 and is characterized by a coumaranone core structure with a bromine substituent at the 3-position. The presence of the bromine atom affects both the electronic properties and the reactivity of the compound, allowing for various synthetic applications.
Anticancer Activity
Research indicates that this compound and its derivatives exhibit significant anticancer properties. The compound has been shown to interact with various biological targets involved in cancer progression.
- Alkylating Agent : Similar to 3-bromopyruvate, which is known for its antiglycolytic properties, this compound may exert its effects by depleting ATP levels in cancer cells, leading to cell death through apoptosis.
- Fluorescent Sensors : The compound's ability to form complex heterocyclic systems makes it suitable for developing fluorescent sensors that can detect cancer biomarkers with high sensitivity.
Case Studies and Research Findings
Several studies have investigated the biological activities of coumarin derivatives, including this compound:
Applications in Medicinal Chemistry
The versatility of this compound extends to its role as a building block in synthetic organic chemistry. It serves as an intermediate for synthesizing various heterocyclic compounds that exhibit biological activity.
Application Area | Description |
---|---|
Drug Development | Used in synthesizing therapeutic agents targeting cancer and other diseases. |
Fluorescent Sensors | Employed in developing sensitive detection systems for biological analytes. |
Natural Product Synthesis | Acts as an intermediate in synthesizing complex natural products. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Bromo-2-coumaranone, and how can purity (>95%) be ensured during synthesis?
- Methodological Answer : Bromination of coumaranone derivatives (e.g., 3-acetylcoumarins) in anhydrous solvents like chloroform under controlled conditions is a common approach . Purity can be validated using high-performance liquid chromatography (HPLC) or gas chromatography (GC) with internal standards, as demonstrated in analogous brominated aromatic compounds . Reaction parameters (temperature, stoichiometry of brominating agents) should be systematically optimized using design-of-experiments (DoE) frameworks to minimize side-products .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and confirming bromine substitution?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for identifying substitution patterns and verifying bromine placement at the 3-position. For example, coupling constants in ¹H NMR can distinguish between ortho and para bromine effects . Mass spectrometry (MS) with fragmentation analysis and X-ray diffraction (XRD) for crystalline samples provide complementary structural validation .
Q. How does this compound’s stability vary under different storage conditions (e.g., light, temperature, humidity)?
- Methodological Answer : Conduct accelerated stability studies using International Council for Harmonisation (ICH) guidelines: expose the compound to 40°C/75% relative humidity for 6 months, with periodic sampling. Monitor degradation via HPLC and track bromine loss using inductively coupled plasma mass spectrometry (ICP-MS). Light sensitivity can be assessed by comparing NMR spectra of samples stored in amber vs. clear glass vials .
Advanced Research Questions
Q. What mechanistic insights explain contradictory reactivity outcomes in this compound’s participation in cross-coupling reactions?
- Methodological Answer : Contradictions (e.g., Suzuki vs. Ullmann coupling efficiency) may arise from competing pathways, such as steric hindrance at the 2-position or bromine’s electronic effects. Use density functional theory (DFT) calculations to map transition states and compare activation energies for different reaction pathways. Experimental validation via kinetic studies (e.g., variable-temperature NMR) can resolve ambiguities .
Q. How can computational modeling predict this compound’s reactivity in multi-step syntheses of bioactive molecules?
- Methodological Answer : Employ molecular docking and molecular dynamics simulations to evaluate non-covalent interactions (e.g., halogen bonding) between this compound and biological targets. Pair with frontier molecular orbital (FMO) analysis to predict regioselectivity in electrophilic substitutions. Validate predictions by synthesizing derivatives and comparing experimental vs. computed yields .
Q. What strategies resolve discrepancies in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies may stem from impurities or assay variability. Implement orthogonal bioassays (e.g., enzyme inhibition + cell viability) and ensure compound purity via LC-MS. Use standardized protocols (e.g., NIH’s Assay Guidance Manual) for dose-response curves. Triangulate data by replicating studies in independent labs and applying meta-analysis frameworks .
Q. Methodological Considerations for Data Collection
- Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, focus on bromine’s role in modulating coumaranone’s electronic properties rather than exploratory synthesis .
- Data Triangulation : Combine spectroscopic, computational, and synthetic data to validate findings, as seen in studies of analogous brominated aromatics .
Properties
IUPAC Name |
3-bromo-3H-1-benzofuran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSVEBOOHMKMQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)O2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393057 | |
Record name | 3-Bromo-2-coumaranone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115035-43-3 | |
Record name | 3-Bromo-2-coumaranone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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